molecular formula C11H16BrN3O2S B12997779 3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-amine

3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-amine

Cat. No.: B12997779
M. Wt: 334.24 g/mol
InChI Key: LXARUHXQNQNEKW-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-amine is a chemical compound that belongs to the class of sulfonyl-containing heterocycles It features a pyridine ring substituted with a bromine atom at the 5-position and an azepan-1-ylsulfonyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-amine typically involves the following steps:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Bromine Atom: Bromination of the pyridine ring at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions.

    Attachment of the Azepan-1-ylsulfonyl Group: The azepan-1-ylsulfonyl group can be introduced through a nucleophilic substitution reaction using azepane and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The sulfonyl group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation/Reduction Products: Different sulfonyl derivatives.

    Coupling Products: Complex heterocyclic compounds.

Scientific Research Applications

3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Azepan-1-ylsulfonyl)-5-bromobenzoic acid
  • 3-(Azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide
  • 3-(Azepan-1-ylsulfonyl)-4-chlorobenzoic acid

Uniqueness

3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the azepan-1-ylsulfonyl group and the bromine atom allows for versatile chemical modifications and potential interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H16BrN3O2S

Molecular Weight

334.24 g/mol

IUPAC Name

3-(azepan-1-ylsulfonyl)-5-bromopyridin-4-amine

InChI

InChI=1S/C11H16BrN3O2S/c12-9-7-14-8-10(11(9)13)18(16,17)15-5-3-1-2-4-6-15/h7-8H,1-6H2,(H2,13,14)

InChI Key

LXARUHXQNQNEKW-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Br

Origin of Product

United States

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